6-Amino-2-methylnicotinaldehyde hydrochloride
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Overview
Description
6-Amino-2-methylnicotinaldehyde hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of nicotinaldehyde, featuring an amino group at the 6th position and a methyl group at the 2nd position on the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methylnicotinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnicotinaldehyde.
Amination: The 2-methylnicotinaldehyde undergoes an amination reaction to introduce the amino group at the 6th position. This can be achieved using reagents such as ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Using reactors that allow precise control of temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methylnicotinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-amino-2-methylnicotinic acid.
Reduction: Formation of 6-amino-2-methyl-1-nicotinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-2-methylnicotinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-2-methylnicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction processes.
Comparison with Similar Compounds
6-Amino-2-methylnicotinaldehyde hydrochloride can be compared with other similar compounds, such as:
6-Amino-2-methylpyridine: Lacks the aldehyde group, resulting in different reactivity and applications.
2-Methylnicotinaldehyde: Lacks the amino group, affecting its chemical behavior and uses.
6-Aminonicotinaldehyde: Lacks the methyl group, leading to variations in its properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications .
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
6-amino-2-methylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5-6(4-10)2-3-7(8)9-5;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
MRYRSHIKGYXHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=O.Cl |
Origin of Product |
United States |
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